molecular formula C18H18INO3S B11668141 Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11668141
M. Wt: 455.3 g/mol
InChI Key: PZQDBJBVPDMURK-UHFFFAOYSA-N
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Description

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodinated benzamide group and a tetrahydrobenzothiophene core. The presence of iodine in the molecule makes it particularly useful in radiolabeling and imaging studies.

Preparation Methods

The synthesis of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of ethyl 2-(4-iodobenzamido)acetate. This intermediate is then subjected to a series of reactions, including cyclization and esterification, to form the final product. The reaction conditions often involve the use of methanol (MeOH) and water (H2O) as solvents, with potassium hydroxide (KOH) as a base .

Chemical Reactions Analysis

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamide group allows the compound to bind to certain proteins or receptors, making it useful for imaging and diagnostic purposes. The tetrahydrobenzothiophene core provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its tetrahydrobenzothiophene core, which provides distinct chemical and biological properties compared to other iodinated benzamide derivatives.

Properties

Molecular Formula

C18H18INO3S

Molecular Weight

455.3 g/mol

IUPAC Name

ethyl 2-[(4-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18INO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21)

InChI Key

PZQDBJBVPDMURK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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